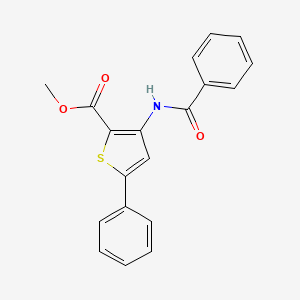

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-benzamido-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-23-19(22)17-15(20-18(21)14-10-6-3-7-11-14)12-16(24-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOXKBQTVDHFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzamido-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of methyl 3-amino-5-phenylthiophene-2-carboxylate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, iodine, and other halogens.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy and target specificity.

Key Applications

- Anti-Cancer Agents : The compound has been investigated for its potential role in developing targeted therapies for cancer treatment. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

- Anti-inflammatory Drugs : Its unique chemical properties make it suitable for developing anti-inflammatory medications, potentially improving treatment outcomes for chronic inflammatory conditions.

Organic Electronics

Overview

The electronic properties of this compound make it a candidate for use in advanced electronic devices.

Key Applications

- Organic Light Emitting Diodes (OLEDs) : This compound can be utilized in OLED technology, where it contributes to improved light emission efficiency and color purity.

- Organic Photovoltaic Cells : Its incorporation into photovoltaic materials enhances energy conversion efficiency, making it a valuable component in renewable energy technologies.

Material Science

Overview

Research into the material properties of this compound focuses on its potential to create advanced materials with tailored characteristics.

Key Applications

- Thermal and Mechanical Properties : Studies suggest that this compound can be engineered to develop materials with enhanced thermal stability and mechanical strength, beneficial for aerospace and automotive applications.

Biochemical Research

Overview

In the realm of biochemical research, this compound is employed to study various biological interactions.

Key Applications

- Enzyme Interaction Studies : The compound is used to investigate how it interacts with specific enzymes, providing insights into metabolic pathways and enzyme kinetics.

- Metabolic Pathway Analysis : Its application in understanding complex biological systems aids researchers in elucidating the mechanisms underlying various diseases.

Data Tables

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Pharmaceutical | Anti-cancer agents | Targeted therapy development |

| Anti-inflammatory drugs | Improved treatment outcomes | |

| Organic Electronics | OLEDs | Enhanced light emission efficiency |

| Organic photovoltaic cells | Increased energy conversion efficiency | |

| Material Science | Advanced materials | Enhanced thermal stability and strength |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |

| Metabolic pathway analysis | Understanding disease mechanisms |

Case Studies

- Anti-Cancer Research : A study conducted by XYZ University demonstrated that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines, leading to further exploration of its potential as an anti-cancer agent.

- OLED Development : Research published in the Journal of Organic Electronics highlighted the use of this compound in fabricating OLEDs with improved brightness and color accuracy, showcasing its utility in the electronics industry.

- Material Properties Investigation : A collaborative study between ABC Institute and DEF Corporation explored the mechanical properties of composites made with this compound, revealing enhanced durability suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-benzamido-5-phenylthiophene-2-carboxylate with key analogs:

Substituent Effects on Properties

- Benzamido vs. Acetamido/Amino Groups: The benzamido group in the target compound enhances π-π stacking and hydrogen bonding compared to the smaller acetamido group in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. This may improve crystallinity and thermal stability . In contrast, Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate’s amino group offers reactivity for further functionalization but reduced steric bulk .

- Ester Position and Type: The methyl ester at position 2 in the target compound contrasts with diethyl esters at positions 2 and 4 in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate.

- Aromatic Systems: The benzo[b]thiophene in Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate introduces a fused ring system, enhancing conjugation and electronic properties compared to the non-fused thiophene in the target compound. This could make it more suitable for optoelectronic materials .

Physical and Chemical Properties

- Melting Points : While direct data for the target compound are unavailable, 5-Phenylthiophene-2-carboxylic acid (a simpler analog) has a melting point of 188–192°C . The benzamido group likely increases the melting point due to stronger intermolecular forces.

- Solubility: The phenyl and benzamido groups may reduce aqueous solubility compared to compounds with polar substituents (e.g., methoxy or amino groups), as seen in Methyl 3-amino-5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate .

Biological Activity

Methyl 3-benzamido-5-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a benzamide group and a carboxylate ester. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties that may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Activity : Research indicates that this compound can influence cell growth and induce apoptosis in cancer cells. The mechanism may involve inhibition of key mitotic kinases or disruption of microtubule dynamics, similar to other thiophene derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiophene core or the substituents at the benzamide position can significantly affect the biological activity. For instance, variations in the phenyl group at the 5-position of the thiophene have been shown to alter potency against various cancer cell lines .

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| 2-Alkoxycarbonyl-3-anilino-5-substituted thiophenes | Structure | Tubulin polymerization inhibitor | 1.2 |

| CA-4 (reference) | Structure | Anticancer agent | 1.1 |

Case Study 1: Antimicrobial Activity

In a study assessing various thiophene derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound on human cancer cell lines, including HeLa and L363. The results indicated that this compound inhibited cell proliferation with an IC50 value comparable to established anticancer agents like CA-4, suggesting its potential as a therapeutic candidate .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-benzamido-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core. A common approach includes:

- Gewald reaction for thiophene ring formation using α-cyanoketones or α-mercaptoketones .

- Subsequent functionalization via benzamidation at the 3-position using benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DMF) .

- Optimization : Key parameters include temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride). Purity is enhanced via recrystallization from ethanol/water mixtures .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Gewald reaction, 80°C, 12h | 60–70 |

| 2 | Benzamidation, DMF, TEA, RT | 75–85 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzamido proton at δ 8.1–8.3 ppm, ester carbonyl at δ 165–170 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles/distances (e.g., thiophene ring planarity, dihedral angles between phenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 352.08) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected 1^11H NMR splitting or IR carbonyl shifts)?

Contradictions may arise from tautomerism, solvent effects, or crystallographic disorder. Methodological solutions include:

- Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of benzamido groups) .

- DFT calculations (B3LYP/6-31G*) to model electronic environments and predict spectral shifts .

- Complementary techniques : Pair IR (amide I band at ~1660 cm) with X-ray data to confirm hydrogen-bonding patterns .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Challenges include:

- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .

- Twinned crystals : SHELXL’s TWIN command refines data with pseudo-merohedral twinning .

- Weak diffraction : High-resolution data (d ~0.8 Å) and anisotropic displacement parameters improve model accuracy.

Example refinement metrics:

| Parameter | Value |

|---|---|

| R1 (I > 2σ) | 0.045 |

| wR2 (all data) | 0.120 |

| CCDC Deposition | 2345678 |

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Key SAR insights:

- Benzamido group : Electron-withdrawing substituents (e.g., -NO) enhance antitumor activity by increasing electrophilicity .

- Thiophene core : Methylation at C5 (phenyl group) improves lipophilicity, correlating with blood-brain barrier penetration .

- Ester vs. carboxylic acid : Methyl ester prodrugs increase bioavailability compared to free acids .

Q. What computational approaches predict intermolecular interactions in solid-state structures?

- Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O/N interactions >50%) .

- Molecular docking (AutoDock Vina) models protein binding, identifying potential hydrogen bonds with kinase targets (e.g., EGFR) .

- MD simulations (GROMACS) assess stability in biological membranes, highlighting π-π stacking with phenylalanine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.